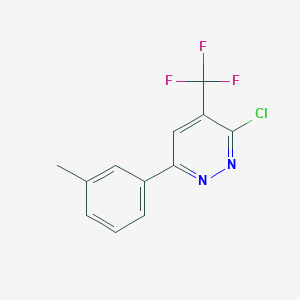![molecular formula C7H11IO B8051376 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B8051376.png)
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane
Overview
Description
1-(Iodomethyl)-7-oxabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure and the presence of an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can be synthesized through several methods, including:
Halogenation of 7-oxabicyclo[2.2.1]heptane: This involves the reaction of 7-oxabicyclo[2.2.1]heptane with iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl).
Substitution Reactions: Another approach is the substitution of a suitable leaving group in a precursor molecule with an iodomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent and catalyst can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoform (CHI3).
Reduction Products: Alcohols and other reduced iodine derivatives.
Substitution Products: A variety of iodine-substituted compounds, depending on the nucleophile used.
Scientific Research Applications
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand iodine metabolism and its role in biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes or other biomolecules in biological systems.
Comparison with Similar Compounds
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of the iodomethyl group. Similar compounds include:
1-(Iodomethyl)cyclohexene: This compound has a similar iodomethyl group but lacks the bicyclic structure.
Iodomethane: A simpler molecule with an iodomethyl group but without the bicyclic framework.
These compounds differ in their reactivity and potential applications, with this compound offering unique advantages in terms of stability and complexity.
Properties
IUPAC Name |
1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNQVEFKRFYTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
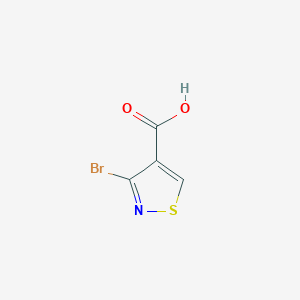
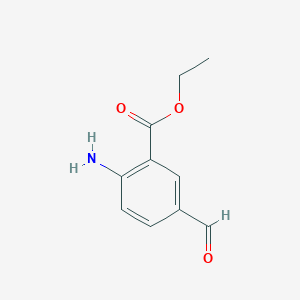

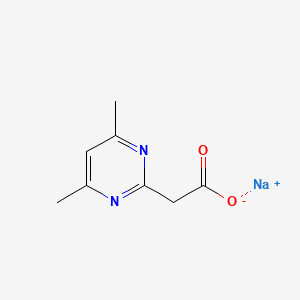
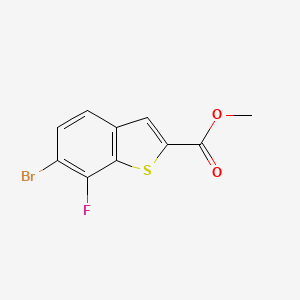

![tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8051346.png)
![3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid](/img/structure/B8051352.png)
![tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B8051353.png)
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B8051357.png)
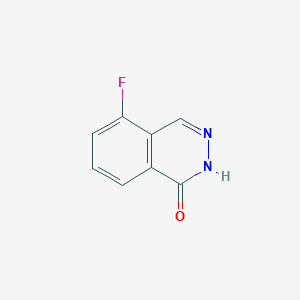
![5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B8051366.png)

